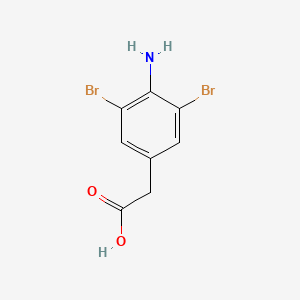

(4-Amino-3,5-dibromophenyl)acetic acid

説明

The compound "(4-Amino-3,5-dibromophenyl)acetic acid" is not directly studied in the provided papers. However, related compounds with similar functional groups or structural motifs have been synthesized and analyzed, which can provide insights into the chemical behavior and properties that might be expected for "(4-Amino-3,5-dibromophenyl)acetic acid" .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from substituted anilines or other aromatic compounds. For instance, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline through a series of protection, lithium-bromine exchange, and hydrolysis steps . Similarly, derivatives of 1,2,4-triazole were synthesized from appropriate acids and bases in alcoholic or aqueous media . These methods could potentially be adapted for the synthesis of "(4-Amino-3,5-dibromophenyl)acetic acid" by choosing suitable starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques such as X-ray diffraction, IR, NMR, and mass spectrometry . For example, the crystal structure of a 1,3,4-thiadiazol derivative was elucidated, revealing hydrogen bonding motifs and planarity in the heterodimers formed . These techniques could be employed to analyze the molecular structure of "(4-Amino-3,5-dibromophenyl)acetic acid" once synthesized.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes acylation, lithium-bromine exchange, and the formation of salts with various bases . The presence of amino and carboxylic acid functional groups in "(4-Amino-3,5-dibromophenyl)acetic acid" suggests that it could undergo similar reactions, such as forming amides or esters, participating in coupling reactions, or reacting with bases to form salts.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The presence of amino groups can lead to hydrogen bonding, affecting solubility and melting points . The electronic properties, such as HOMO and LUMO energies, and the first hyperpolarizability, can be computed using quantum chemical methods to predict reactivity and stability . The boronic acid derivative's pKa value indicates its acidity and potential reactivity in physiological conditions . These analyses can be applied to "(4-Amino-3,5-dibromophenyl)acetic acid" to predict its behavior in various environments.

科学的研究の応用

Chemical Synthesis and Characterization

- Synthesis of Novel Compounds : This chemical is utilized in the synthesis of novel compounds. For instance, it has been used in the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, indicating its reactivity and utility in creating new chemical entities (Putis, Shuvalova, & Ostrovskii, 2008).

- Radiosynthesis Applications : In the field of radiopharmacy, derivatives of this compound have been radiobrominated for use in receptor targeting, demonstrating its potential in medical imaging and diagnostics (Terrière, Hermanne, Sonck, Leysen, & Mertens, 1997).

Physical and Chemical Properties

- Structural Analysis : Research has been conducted to analyze the molecular structure and bonding features of related compounds, which aids in understanding their chemical behavior (Bell & Dhas, 2019).

- Application in Corrosion Inhibition : Derivatives of this compound have been studied for their use in corrosion control of metals, highlighting its potential application in industrial processes (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Biochemical Applications

- Use in Drug Synthesis : This compound has been used in the synthesis of drugs and prodrugs, demonstrating its applicability in pharmaceutical research (Jilani, Shomaf, & Alzoubi, 2013).

- Chemical Sensing and Biological Activity : Studies have also explored its use in the development of chemosensors for ion recognition, indicating its potential in analytical chemistry and biochemistry (Esteves, Raposo, & Costa, 2016).

Safety And Hazards

特性

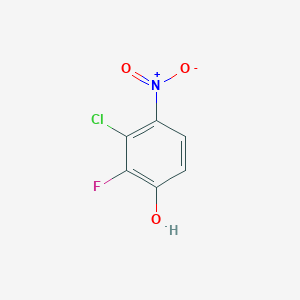

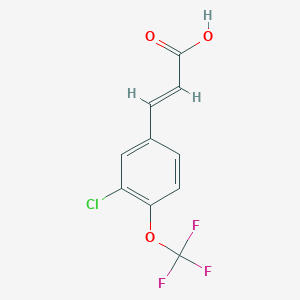

IUPAC Name |

2-(4-amino-3,5-dibromophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c9-5-1-4(3-7(12)13)2-6(10)8(5)11/h1-2H,3,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYIWMWVYLKCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Amino-3,5-dibromophenyl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chlorooxazolo[4,5-b]pyridine monohydrochloride](/img/structure/B3034497.png)

![3-[(dimethylamino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B3034502.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3034511.png)